Direct Head-to-Head Comparison: SIK-IN-2 vs. SIK-IN-1 on SIK2 and SIK3 Isoform Potency
Within the same patent series (WO2024062360A1), SIK-IN-2 (Compound 45) demonstrates enhanced potency against SIK2 and SIK3 compared to the closely related analog SIK-IN-1 (Compound 53) [1]. Both compounds share the same imidazo[1,2-a]pyridine-5-carbonitrile core scaffold but differ in substitution patterns that confer differential isoform selectivity [1].
| Evidence Dimension | SIK isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | SIK1 = 0.1 nM; SIK2 = 0.2 nM; SIK3 = 0.4 nM |
| Comparator Or Baseline | SIK-IN-1 (Compound 53): SIK1 = 0.1 nM; SIK2 = 0.4 nM; SIK3 = 1.5 nM |
| Quantified Difference | 2-fold improvement for SIK2; 3.75-fold improvement for SIK3 |
| Conditions | In vitro kinase inhibition assay (biochemical, cell-free) |
Why This Matters
SIK-IN-2 provides superior SIK2 and SIK3 inhibition at equivalent concentrations, critical for studies where SIK2/SIK3 activity is the primary determinant of phenotype or where minimizing compound concentration reduces off-target risk.
- [1] Bootsma AN, et al. Heterocyclic sik inhibitors. Patent WO2024062360A1, 2024. View Source
